

# 2-Chloro-6-(hydroxymethyl)pyridin-3-ol

## molecular structure and weight

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### Compound of Interest

Compound Name:	2-Chloro-6-(hydroxymethyl)pyridin-3-ol
Cat. No.:	B1366410

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## In-depth Technical Guide: 2-Chloro-6-(hydroxymethyl)pyridin-3-ol

This document provides a comprehensive technical overview of **2-Chloro-6-(hydroxymethyl)pyridin-3-ol**, a key heterocyclic building block relevant to researchers, scientists, and professionals in drug development and agrochemical research. This guide delves into the molecule's structural and physical characteristics, its significance as a versatile synthetic intermediate, and the safety protocols essential for its handling.

## Molecular Structure and Physicochemical Properties

**2-Chloro-6-(hydroxymethyl)pyridin-3-ol** is a trifunctionalized pyridine derivative. The strategic placement of a chloro group, a hydroxymethyl group, and a phenolic hydroxyl group on the pyridine ring imparts a unique reactivity profile, making it a valuable precursor in complex organic syntheses.

## Molecular Identity and Weight

The fundamental identity of this compound is established by its molecular formula and weight, which are foundational for all stoichiometric calculations and analytical interpretations.

- Chemical Name: **2-Chloro-6-(hydroxymethyl)pyridin-3-ol**
- Synonyms: (2-chloro-5-hydroxy-6-pyridinyl)methanol
- CAS Number: 208519-41-9[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C<sub>6</sub>H<sub>6</sub>ClNO<sub>2</sub>[\[4\]](#)
- Molecular Weight: 159.57 g/mol [\[4\]](#)

## Structural Diagram

The architecture of the molecule is key to understanding its reactivity. The electron-withdrawing nature of the chlorine atom and the nitrogen in the pyridine ring influences the acidity of the phenolic proton and the reactivity of the hydroxymethyl group.

Caption: Molecular structure of **2-Chloro-6-(hydroxymethyl)pyridin-3-ol**.

## Physicochemical Data Summary

Quantitative physical data is crucial for designing experimental conditions, such as solvent selection, reaction temperature, and purification methods.

Property	Value	Source(s)
Melting Point	133.5-135 °C	<a href="#">[4]</a>
Boiling Point	407.6 ± 40.0 °C at 760 mmHg	<a href="#">[4]</a>
Density	1.5 ± 0.1 g/cm <sup>3</sup>	
Flash Point	200.3 ± 27.3 °C	<a href="#">[4]</a>

## Applications in Synthetic Chemistry

The utility of **2-Chloro-6-(hydroxymethyl)pyridin-3-ol** stems from its capacity to serve as a versatile scaffold in the synthesis of more complex molecules. Its functional groups are amenable to a wide range of chemical transformations, allowing for the construction of diverse molecular libraries.

## Pharmaceutical Intermediate

This compound is a recognized intermediate in the synthesis of high-value pharmaceutical agents.<sup>[2]</sup> Its structure is a key component for molecules targeting a range of diseases.

- **Mcl-1 Inhibitors:** It is cited as a precursor for the preparation of Myeloid cell leukemia 1 (Mcl-1) inhibitors, which are a class of investigational anti-cancer agents.<sup>[2]</sup> Mcl-1 is a key pro-survival protein, and its inhibition can induce apoptosis in cancer cells.
- **HIV-1 Reverse Transcriptase Inhibitors:** The molecule serves as a reagent for the stereoselective synthesis of furopyridylethylthiopyrimidine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs).<sup>[2]</sup> These agents are critical components of highly active antiretroviral therapy (HAART) for HIV-1.
- **Neurological Disease Modulators:** It acts as a building block for compounds designed to modulate nicotinic acetylcholine receptors.<sup>[5]</sup> These receptors are implicated in the pathophysiology of neurological disorders such as Alzheimer's and Parkinson's diseases.<sup>[5]</sup>

## Agrochemical Research

Beyond pharmaceuticals, this pyridine derivative is also employed in agrochemical research for the rational design of novel and selective pesticides.<sup>[5]</sup> The pyridine scaffold is a common feature in many commercially successful agrochemicals.

## Experimental Protocols and Handling

Disclaimer: The following sections are for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate personal protective equipment (PPE).

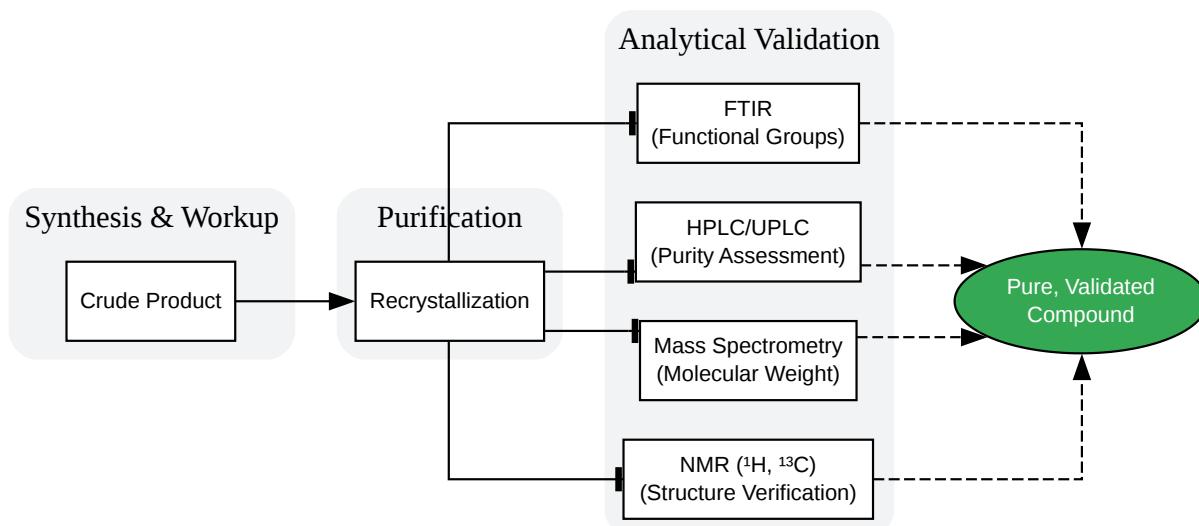
## Synthesis and Purification

While a specific peer-reviewed, step-by-step synthesis protocol for **2-Chloro-6-(hydroxymethyl)pyridin-3-ol** is not readily available in the public literature, its structure suggests a multi-step synthesis from simpler, commercially available pyridine or furan precursors. The synthesis would likely involve steps such as chlorination, hydroxymethylation (e.g., via a Grignard reaction with formaldehyde or reduction of a carboxylic acid/ester), and hydroxylation or a related substitution.

Purification would typically be achieved through recrystallization from a suitable solvent system, leveraging the compound's solid nature and defined melting point. The choice of solvent would be determined empirically to maximize recovery and purity.

## Analytical Characterization Workflow

To confirm the identity and purity of **2-Chloro-6-(hydroxymethyl)pyridin-3-ol**, a standard battery of analytical techniques should be employed.



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Caption: Standard workflow for the synthesis and validation of the target compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are essential to confirm the molecular structure, ensuring all protons and carbons are accounted for and in the correct chemical environment.
- Mass Spectrometry (MS): Provides confirmation of the molecular weight (159.57 g/mol) and can offer fragmentation data to further support the proposed structure.
- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically aiming for >97% for use in sensitive downstream applications.

## Safety and Handling

Based on data from structurally related compounds like 2-chloro-3-(hydroxymethyl)pyridine, appropriate safety precautions are mandatory.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Hazard Statements:
  - H302: Harmful if swallowed.
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- Precautionary Measures:
  - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
  - Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
  - Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
- Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated place.  
[\[5\]](#)

## Conclusion

**2-Chloro-6-(hydroxymethyl)pyridin-3-ol** is a chemical intermediate of significant value to the pharmaceutical and agrochemical industries. Its trifunctional nature provides a versatile platform for synthetic chemists to build complex molecular architectures. While detailed synthetic procedures require access to proprietary or less-publicized literature, its commercial availability allows researchers to leverage its potential as a key building block for innovation in drug discovery and beyond. Proper analytical verification and strict adherence to safety protocols are paramount when working with this compound.

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